4-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a thiophen-2-ylmethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using thiourea under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)thiophen-2-ylmethanol
- 4-chlorophenyl (thiophen-2-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10ClN3S2 |
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Molecular Weight |
307.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H10ClN3S2/c14-9-3-5-10(6-4-9)17-12(15-16-13(17)18)8-11-2-1-7-19-11/h1-7H,8H2,(H,16,18) |
InChI Key |
UEWINKKSVOHTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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